molecular formula C18H36O3 B8386158 Tert-butyl 3-hydroxytetradecanoate CAS No. 88271-09-4

Tert-butyl 3-hydroxytetradecanoate

Cat. No. B8386158
Key on ui cas rn: 88271-09-4
M. Wt: 300.5 g/mol
InChI Key: YZKBUDROMWIDFT-UHFFFAOYSA-N
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Patent
US04436726

Procedure details

The reaction of dodecanal (0.92 g) and tert-butyl bromoacetate (1.56 g) was carried out under the presence of zinc (0.59 g) according to similar manner to that of Preparation 1-(1) to afford an oil of tert-butyl 3-hydroxytetradecanoate (1.21 g).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.59 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Br[CH2:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17]>[Zn]>[OH:13][CH:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
C(CCCCCCCCCCC)=O
Name
Quantity
1.56 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Two
Name
Quantity
0.59 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation 1-(1)

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)OC(C)(C)C)CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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